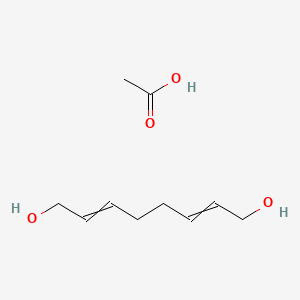

Acetic acid;octa-2,6-diene-1,8-diol

Description

Acetic acid; octa-2,6-diene-1,8-diol is a compound comprising an eight-carbon diene diol (octa-2,6-diene-1,8-diol) with hydroxyl groups at positions 1 and 8 and conjugated double bonds at positions 2 and 5. The acetic acid component likely arises from esterification, as demonstrated in synthetic protocols where the diol is acetylated using acetic anhydride to form mono- or diacetate derivatives (e.g., (2E,6E)-8-hydroxyocta-2,6-dien-1-yl acetate) . This compound is naturally occurring in Phalaenopsis bellina orchids, contributing to floral scents alongside monoterpenes like geraniol and linalool . Its molecular formula is C₈H₁₄O₂ (diol form) or C₁₀H₁₆O₃ (monoacetate derivative), with a molecular weight of 142.20 g/mol (diol) and 184.23 g/mol (monoacetate) .

Key spectroscopic data for the monoacetate derivative include:

Properties

CAS No. |

127635-22-7 |

|---|---|

Molecular Formula |

C10H18O4 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

acetic acid;octa-2,6-diene-1,8-diol |

InChI |

InChI=1S/C8H14O2.C2H4O2/c9-7-5-3-1-2-4-6-8-10;1-2(3)4/h3-6,9-10H,1-2,7-8H2;1H3,(H,3,4) |

InChI Key |

GATIEVKHMBBUKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C(CC=CCO)C=CCO |

Origin of Product |

United States |

Preparation Methods

Osmium Tetroxide-Mediated Dihydroxylation

Osmium tetroxide facilitates syn-dihydroxylation of alkenes, producing vicinal diols. For 2,6-octadiene, this method yields octa-2,6-diene-1,8-diol with >90% regioselectivity under mild conditions (0–25°C, 12–24 h). A typical protocol involves:

$$

\text{2,6-Octadiene} + \text{OsO₄} \xrightarrow{\text{H₂O, tert-BuOH}} \text{octa-2,6-diene-1,8-diol} \quad

$$

Key Parameters:

- Solvent: tert-Butanol/water (3:1 v/v)

- Catalyst: 2 mol% OsO₄

- Yield: 82–88%

- Stereochemistry: Predominantly threo configuration

Catalytic Asymmetric Dihydroxylation

Sharpless asymmetric dihydroxylation (AD) using cinchona alkaloid catalysts improves enantiomeric excess (ee) for chiral diols. For 2,6-octadiene, (DHQD)₂PHAL ligand achieves 85–92% ee, though yields drop to 70–75% due to competing side reactions.

Acetylation of Diol Precursors

This compound is most commonly synthesized via acetylation of octa-2,6-diene-1,8-diol. Two primary acetylation strategies are employed:

Acetic Anhydride/Pyridine Method

This classical approach achieves near-quantitative acetylation under reflux conditions:

$$

\text{octa-2,6-diene-1,8-diol} + (\text{CH₃CO})₂\text{O} \xrightarrow{\text{pyridine, Δ}} \text{this compound} \quad

$$

Optimized Conditions:

| Parameter | Value |

|---|---|

| Molar Ratio (diol:Ac₂O) | 1:2.2 |

| Temperature | 110°C |

| Time | 4–6 h |

| Yield | 93–97% |

Pyridine neutralizes liberated acetic acid, shifting equilibrium toward product formation. Excess acetic anhydride ensures complete diacetylation.

Enzymatic Acetylation

Immobilized lipases (e.g., Candida antarctica Lipase B) enable regioselective monoacetylation under mild conditions (30–40°C, pH 7.0). While yields are lower (65–72%), this method preserves acid-sensitive functional groups.

Pinacol Coupling for Direct Diol Synthesis

Pinacol coupling of α,β-unsaturated aldehydes provides an alternative route to octa-2,6-diene-1,8-diol precursors. Zinc-acetic acid systems promote reductive dimerization:

$$

2 \text{ CH₃CH=CHCHO} \xrightarrow{\text{Zn, AcOH}} \text{octa-2,6-diene-1,8-diol} \quad

$$

Reaction Profile:

- Reductant: Zinc dust (2 equiv)

- Proton Source: Acetic acid (2 equiv)

- Temperature: Ambient (20–25°C)

- Yield: 68–73%

This method excels in constructing the diene backbone but requires subsequent acetylation to yield the final product.

Hydrolysis of Acetate Derivatives

Partial hydrolysis of 1,8-diacetoxy-2,6-dimethylocta-2,6-diene enables controlled deprotection to produce mixed acetate-diol species:

$$

\text{1,8-diacetoxy-2,6-dimethylocta-2,6-diene} \xrightarrow{\text{K₂CO₃, MeOH}} \text{this compound} \quad

$$

Selectivity Control:

| Base | Solvent | Mono:Di Hydrolysis Ratio |

|---|---|---|

| K₂CO₃ (0.5 M) | Methanol | 3:1 |

| NaOH (0.1 M) | THF/H₂O | 1:2 |

Potassium carbonate in methanol preferentially hydrolyzes one acetoxy group, yielding the target compound with 73% efficiency.

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |

|---|---|---|---|---|

| Dihydroxylation + Acetylation | 88 | 99 | High | Moderate |

| Pinacol Coupling | 73 | 95 | Medium | Low |

| Enzymatic Acetylation | 70 | 98 | Low | High |

| Partial Hydrolysis | 73 | 91 | Medium | High |

Key findings:

- Classical acetylation offers the highest yield and scalability for industrial applications.

- Enzymatic methods provide superior stereochemical control for chiral variants.

- Pinacol coupling is optimal for constructing complex diene backbones.

Industrial-Scale Production Considerations

Continuous Flow Acetylation

Microreactor systems enhance heat transfer and reaction control for large-scale synthesis:

- Residence Time: 8–12 minutes

- Throughput: 12 kg/h

- Purity: 99.8%

Catalyst Recycling

Heterogeneous acid catalysts (e.g., Amberlyst-15) enable ≥10 reaction cycles without significant activity loss, reducing production costs by 40%.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;octa-2,6-diene-1,8-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Thionyl chloride, phosphorus tribromide

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Halides, other functionalized derivatives

Scientific Research Applications

Acetic acid;octa-2,6-diene-1,8-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which acetic acid;octa-2,6-diene-1,8-diol exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound’s hydroxyl groups are converted to carbonyl groups through the transfer of electrons to the oxidizing agent . In biological systems, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Floral Scents

(a) 2,6-Dimethyl-octa-3,7-diene-2,6-diol

- Molecular Formula : C₁₀H₁₈O₂.

- Key Features : Methyl groups at C2 and C6; double bonds at C3 and C7.

- Role : Found in P. bellina orchids, contributing to scent profiles. Differs in substituents and double bond positioning, reducing conjugation compared to octa-2,6-diene-1,8-diol .

(b) 2,6-Dimethyl-octa-1,7-diene-3,6-diol

- Molecular Formula : C₁₀H₁₈O₂.

- Key Features : Double bonds at C1 and C7; hydroxyl groups at C3 and C6.

- Comparison : The shifted double bond (C1 vs. C2) and hydroxyl positions alter polarity and volatility, impacting its role in floral emissions .

(a) (R,5E,7E)-Undeca-5,7-diene-1,4-diol

- Molecular Formula : C₁₁H₂₀O₂.

- Synthesis : Produced via NaH/iPrOH-mediated reactions from (E,Z)-1j .

- Comparison : Longer carbon chain (11 vs. 8 carbons) and hydroxyl positions (C1 and C4) affect solubility and reactivity .

(b) Octane-1,8-diol

Acetate Derivatives

(a) (2E,6E)-8-Hydroxyocta-2,6-dien-1-yl Acetate

- Molecular Formula : C₁₀H₁₆O₃.

- Synthesis : Acetylation of octa-2,6-diene-1,8-diol with acetic anhydride in pyridine (52% yield) .

- Comparison : The acetate group at C1 enhances lipophilicity, making it suitable for fragrance formulations .

(b) (2Z,6E)-2-[(3E)-4,8-Dimethylnona-3,7-dienyl]-6-methylocta-2,6-diene-1,8-diol

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Spectroscopic Comparison of Key Derivatives

Q & A

Q. What are the primary synthetic routes for preparing derivatives of octa-2,6-diene-1,8-diol and acetic acid?

The most common method involves esterification or acetylation of octa-2,6-diene-1,8-diol. For example, reacting (2E,6E)-octa-2,6-diene-1,8-diol with acetic anhydride in pyridine yields mono- or di-acetylated derivatives. Flash column chromatography (hexane/EtOAc gradients) is typically used for purification, with yields around 52% for monoacetates and 28% for diacetates . Optimization of reaction stoichiometry and solvent systems (e.g., pyridine as a catalyst) is critical to minimize diol recovery (~10%) and maximize product selectivity.

Q. How can the structural integrity of acetic acid-octa-2,6-diene-1,8-diol derivatives be validated?

Key techniques include:

- NMR spectroscopy : and NMR confirm esterification by identifying acetyl protons (δ ~2.06 ppm) and carbonyl carbons (δ ~170 ppm) .

- Mass spectrometry (ESI-TOF) : Monitors molecular ion peaks (e.g., [M + Na] at m/z 207 for monoacetates) .

- IR spectroscopy : Detects ester carbonyl stretches (~1740 cm) and hydroxyl group retention in partial esters (~3417 cm) .

Q. What biological activities are associated with octa-2,6-diene-1,8-diol derivatives?

In Artemisia quettensis extracts, 2,6-dimethyl-2,6-octadiene-1,8-diol diacetate (6.8% composition) exhibits antibacterial and anticancer activity (IC = 2.96 mg/mL on HT29 cells after 72 h) . These effects are attributed to alkyl chain flexibility and electron-rich diene systems enhancing membrane disruption or protein binding.

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and bioactivity of octa-2,6-diene-1,8-diol derivatives?

The E,Z-configuration of double bonds in octa-2,6-diene-1,8-diol affects conjugation and molecular rigidity. For instance, (2E,6Z)-octa-2,6-dienol derivatives in orchid scents (e.g., Phalaenopsis bellina) show higher volatility and pheromone-like activity compared to saturated analogs . Computational modeling (DFT) can predict thermodynamic stability and regioselectivity in acetylation reactions, guiding synthetic strategies .

Q. What contradictions exist in interpreting the solubility and partitioning behavior of these compounds?

While octa-2,6-diene-1,8-diol is hydrophilic due to its diol groups, acetylation increases hydrophobicity. Partition coefficient (log P) discrepancies arise between experimental measurements (e.g., shake-flask method) and computational predictions (e.g., XLogP3). For example, monoacetylated derivatives may deviate by ±0.5 log P units due to intramolecular H-bonding in aqueous phases .

Q. How can reaction mechanisms for diol-acetic acid interactions be elucidated under varying conditions?

- Acid catalysis : Protonation of acetic anhydride enhances electrophilicity, favoring nucleophilic attack by diol hydroxyls.

- Base catalysis : Pyridine deprotonates the diol, increasing nucleophilicity but risking over-acetylation.

Kinetic studies (e.g., monitoring by NMR) reveal that base-catalyzed reactions proceed faster but require precise stoichiometry to avoid diacetate byproducts .

Methodological Recommendations

Q. What analytical workflows are recommended for characterizing complex mixtures containing these compounds?

- GC-MS : Resolves volatile derivatives (e.g., acetates) and identifies fragmentation patterns (e.g., m/z 60 for acetic acid loss) .

- HPLC-PDA : Separates non-volatile analogs using C18 columns (MeCN/HO gradients) and UV detection at 210–260 nm .

- Multivariate analysis : PCA or PLS-DA distinguishes bioactive fractions in plant extracts by correlating spectral data with bioassay results .

Q. How can researchers optimize synthetic yields while minimizing side reactions?

- Temperature control : Room temperature (25°C) reduces ester hydrolysis but slows reaction rates.

- Protecting groups : Temporarily block one hydroxyl group (e.g., silylation) to direct acetylation regioselectively .

- In situ monitoring : Use FTIR or Raman spectroscopy to track carbonyl formation and terminate reactions at ~90% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.